![molecular formula C17H23BrO3S B14401599 1-{1-Bromo-2-[(oct-2-yn-1-yl)oxy]ethanesulfonyl}-4-methylbenzene CAS No. 89478-92-2](/img/structure/B14401599.png)
1-{1-Bromo-2-[(oct-2-yn-1-yl)oxy]ethanesulfonyl}-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{1-Bromo-2-[(oct-2-yn-1-yl)oxy]ethanesulfonyl}-4-methylbenzene is a complex organic compound characterized by its unique structure, which includes a bromine atom, an oct-2-yn-1-yl group, and a sulfonyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-Bromo-2-[(oct-2-yn-1-yl)oxy]ethanesulfonyl}-4-methylbenzene typically involves multiple steps. One common approach is to start with the bromination of a suitable precursor, followed by the introduction of the oct-2-yn-1-yl group through an etherification reaction. The sulfonyl group can be introduced via sulfonation reactions using reagents such as sulfur trioxide or chlorosulfonic acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and sulfonation processes. These processes are typically carried out in specialized reactors that allow for precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-{1-Bromo-2-[(oct-2-yn-1-yl)oxy]ethanesulfonyl}-4-methylbenzene can undergo various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to alter the oxidation state of the sulfonyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation may produce sulfonic acids or sulfonates.
Applications De Recherche Scientifique
1-{1-Bromo-2-[(oct-2-yn-1-yl)oxy]ethanesulfonyl}-4-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Medicinal Chemistry: Researchers are exploring its potential as a precursor for the synthesis of bioactive compounds.
Biological Studies: The compound can be used to study the effects of brominated and sulfonated aromatic compounds on biological systems.
Mécanisme D'action
The mechanism of action of 1-{1-Bromo-2-[(oct-2-yn-1-yl)oxy]ethanesulfonyl}-4-methylbenzene involves its interaction with various molecular targets. The bromine atom and the sulfonyl group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, thereby altering their structure and function. The specific pathways involved depend on the nature of the target molecules and the conditions of the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-4-methylbenzene: Lacks the oct-2-yn-1-yl and sulfonyl groups, making it less versatile in terms of reactivity.
4-Methylbenzenesulfonyl Chloride: Contains a sulfonyl chloride group instead of the bromine and oct-2-yn-1-yl groups, leading to different reactivity patterns.
1-Bromo-2-[(oct-2-yn-1-yl)oxy]benzene: Similar structure but lacks the sulfonyl group, affecting its chemical properties and applications.
Uniqueness
1-{1-Bromo-2-[(oct-2-yn-1-yl)oxy]ethanesulfonyl}-4-methylbenzene is unique due to the combination of its functional groups, which confer a distinct set of chemical properties. This makes it a valuable compound for a wide range of applications in organic synthesis, material science, and medicinal chemistry.
Propriétés
Numéro CAS |
89478-92-2 |
|---|---|
Formule moléculaire |
C17H23BrO3S |
Poids moléculaire |
387.3 g/mol |
Nom IUPAC |
1-(1-bromo-2-oct-2-ynoxyethyl)sulfonyl-4-methylbenzene |
InChI |
InChI=1S/C17H23BrO3S/c1-3-4-5-6-7-8-13-21-14-17(18)22(19,20)16-11-9-15(2)10-12-16/h9-12,17H,3-6,13-14H2,1-2H3 |
Clé InChI |
DLVCDVBGLKUWDX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC#CCOCC(S(=O)(=O)C1=CC=C(C=C1)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


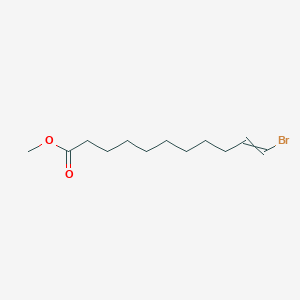
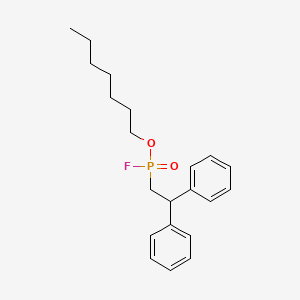
![2-Chloro-N-(2,6-diethylphenyl)-N-[1-(3-methylphenyl)ethyl]acetamide](/img/structure/B14401536.png)

![Diethyl [3-(diphenylphosphanyl)propyl]phosphonate](/img/structure/B14401553.png)
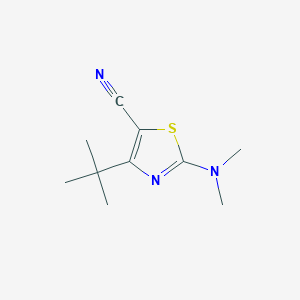
![5-[(But-3-en-1-yl)oxy]-2-phenyl-1,3-oxazole](/img/structure/B14401566.png)
![[2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B14401567.png)


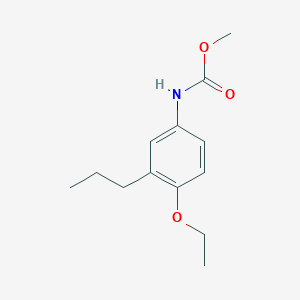

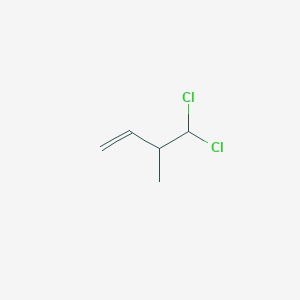
![Diethyl [1-(butane-1-sulfinyl)-1-phenylethyl]phosphonate](/img/structure/B14401601.png)
